Regiospecific Halogen Substitution: 4,5-Dichloro-2-fluoro Arrangement Defines a Unique Reactivity Fingerprint
The 4,5-dichloro-2-fluorothiophenol regioisomer places the thiol group ortho to the fluorine atom and para/meta to the two chlorine atoms, creating a distinctive electronic environment not replicated by any other C₆H₃Cl₂FS isomer . Among the five commercially cataloged regioisomers—2,3-dichloro-5-fluoro (CAS 1803820-24-7), 2,5-dichloro-3-fluoro (CAS 1804421-53-1), 3,4-dichloro-5-fluoro (CAS 1804881-36-4), 3,5-dichloro-2-fluoro (CAS 1806281-14-0), and 4,5-dichloro-2-fluoro (CAS 1806277-28-0)—each has a unique MDL number and distinct SMILES string . The ortho-fluoro-thiol adjacency in the target compound enables directed ortho-metalation strategies that are sterically and electronically inaccessible in isomers where fluorine is positioned remote from the thiol group [1].
| Evidence Dimension | Regioisomeric substitution pattern (chlorine and fluorine positions on benzene ring) |
|---|---|
| Target Compound Data | Cl at C4, C5; F at C2; SH at C1 (SMILES: ClC1=C(C=C(C(=C1)S)F)Cl) |
| Comparator Or Baseline | Isomer 3,5-dichloro-2-fluorothiophenol: Cl at C3, C5; F at C2; SH at C1 (SMILES: Fc1c(Cl)cc(Cl)cc1S). Other isomers differ in Cl/F positional arrangement. |
| Quantified Difference | No two regioisomers share the same halogen position set; 5 distinct connectivity patterns exist, each yielding unique steric and electronic properties. |
| Conditions | Structural identity confirmed by InChI Key: UYBOCFWGSBKUEP-UHFFFAOYSA-N for target compound; distinct InChI Key for each regioisomer. |
Why This Matters
For procurement in structure-directed synthesis programs, selecting the correct regioisomer is non-negotiable: an incorrect isomer produces a different final compound, invalidating patent claims and biological assay results.
- [1] Kuujia. Cas no 1806277-28-0 (4,5-Dichloro-2-fluorothiophenol). Strategic halogen positioning enabling precise reactivity in cross-coupling reactions. View Source
